gsk2830371

概要

準備方法

合成経路と反応条件

GSK2830371の合成には、チオフェン環とピリジン環を含むコア構造の調製から始まる複数の手順が含まれます。重要な手順は次のとおりです。

チオフェン環の形成: これは、適切な前駆体の環化を含む一連の反応によって達成されます。

ピリジン環の付加: ピリジン環は、求核置換反応によって導入されます。

最終的なアセンブリ: 最終的な化合物は、一連の縮合反応によってチオフェン環とピリジン環を結合することにより組み立てられます.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、高スループット反応器と連続フロー化学の使用が含まれ、品質と収率の一貫性を確保します。 反応条件は、不純物を最小限に抑え、合成の効率を最大化するために慎重に制御されます .

化学反応の分析

反応の種類

GSK2830371は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、化合物の官能基を変更するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用できます .

科学研究への応用

This compoundは、特に次の分野において、幅広い科学研究への応用があります。

化学: ホスファターゼの阻害を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスにおけるWip1ホスファターゼの役割を理解するのに役立ちます。

医学: 特に他の化学療法剤の効果を高めることで、癌治療の可能性について調査されています。

科学的研究の応用

Neuroblastoma

In neuroblastoma models, GSK2830371 has demonstrated significant anti-tumor effects. It induces Chk2/p53-mediated apoptosis in neuroblastoma cell lines, particularly those with wild-type p53. Notably, it enhances the cytotoxic effects of traditional chemotherapeutics like doxorubicin and etoposide, suggesting its potential as a combination therapy agent .

Key Findings:

- Induces apoptosis through Chk2/p53 pathway.

- Enhances sensitivity to doxorubicin and etoposide in resistant neuroblastoma cell lines.

- Demonstrated significant tumor growth inhibition in xenograft mouse models.

Liver Adenocarcinoma

This compound has also been studied in liver adenocarcinoma, where it was shown to potentiate the effects of MDM2 inhibitors such as RG7388. The combination treatment led to increased p53 phosphorylation and reduced colony formation compared to RG7388 alone .

Key Findings:

- Potentiates MDM2 inhibitors by enhancing p53 activity.

- Reduces clonogenic survival of liver cancer cell lines when used in combination.

In Vivo Studies

This compound's efficacy has been validated in various animal models. In studies involving orthotopic xenografts of neuroblastoma, this compound significantly inhibited tumor growth and induced apoptosis. Mice treated with this compound showed slower tumor progression compared to control groups .

Combination Therapy Insights

The combination of this compound with other agents has been a focal point of research:

- With RG7388: Enhanced anti-proliferative effects and increased cytotoxicity were observed, indicating that this compound can effectively boost the performance of existing therapies .

- With HDM201: Similar results were noted where this compound improved the antiproliferative effects of HDM201 on liver cancer cell lines .

Case Studies and Data Tables

作用機序

GSK2830371は、Wip1ホスファターゼ酵素のアロステリック部位に結合することにより効果を発揮します。この結合は酵素の構造変化を引き起こし、その活性を阻害します。 Wip1の阻害は、p53腫瘍抑制経路の安定化と活性化につながり、癌細胞におけるアポトーシスの増加と細胞増殖の減少をもたらします .

類似化合物との比較

類似化合物

CCT007093: 化学構造が異なる別のWip1阻害剤。

NSC 663284: 異なるメカニズムによってWip1を阻害する化合物。

SP600125: Wip1の活性にも影響を与える広スペクトルキナーゼ阻害剤.

独自性

GSK2830371は、Wip1ホスファターゼに対する高い選択性と、酵素の構造変化を引き起こす能力によって、強力な阻害をもたらすという点でユニークです。 この選択性と作用機序は、癌研究と治療において貴重なツールとなっています .

生物活性

GSK2830371 is a novel small molecule that acts as an allosteric inhibitor of the protein phosphatase PPM1D (WIP1). This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to enhance p53 activity and induce apoptosis in various cancer cell lines. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

This compound primarily functions by inhibiting the WIP1 protein, which negatively regulates the p53 tumor suppressor pathway. By inhibiting WIP1, this compound leads to increased phosphorylation of p53 at serine 15 (p53 S15), enhancing its stability and transcriptional activity. This results in the activation of downstream targets involved in cell cycle arrest and apoptosis.

Key Findings:

- Inhibition of Colony Formation : this compound significantly reduces the colony-forming ability of p53 wild-type neuroblastoma (NB) cell lines, indicating its potential to inhibit tumor growth in vitro .

- Induction of Apoptosis : The compound induces Chk2/p53-mediated apoptosis in NB cells, demonstrating its effectiveness in triggering programmed cell death through a p53-dependent mechanism .

- Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin and RG7388, this compound enhances their cytotoxic effects, suggesting a potential for combination therapies in cancer treatment .

In Vitro Studies

In vitro studies have shown that this compound exerts dose-dependent effects on various cancer cell lines. For example:

| Cell Line | Effect of this compound | Mechanism |

|---|---|---|

| IMR-32 (NB) | Induces apoptosis | Increased p53 phosphorylation |

| SH-SY5Y (NB) | Reduces colony formation | Chk2/p53 pathway activation |

| SK-Hep-1 | Minimal effect alone; potentiated by RG7388 | Enhanced cytotoxicity |

In Vivo Studies

Research involving animal models has further validated the efficacy of this compound. In an orthotopic xenograft model of neuroblastoma, this compound significantly inhibited tumor growth through mechanisms involving Chk2/p53-mediated apoptosis .

Case Studies:

- Neuroblastoma Model : Mice treated with this compound showed reduced tumor volumes compared to control groups, confirming its potential as a therapeutic agent against resistant cancer types .

- Combination Therapy : In studies combining this compound with HDM201 (a MDM2 inhibitor), enhanced p53 activation was observed, leading to increased antiproliferative effects on liver cancer cells .

Safety and Pharmacokinetics

While the primary focus has been on its efficacy, preliminary studies have also assessed the pharmacokinetics and safety profile of this compound. The compound demonstrated favorable pharmacokinetic properties with effective oral bioavailability in preclinical models .

特性

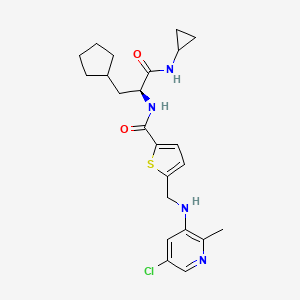

IUPAC Name |

5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDUVEGCMXCMSO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。